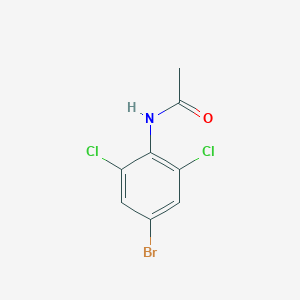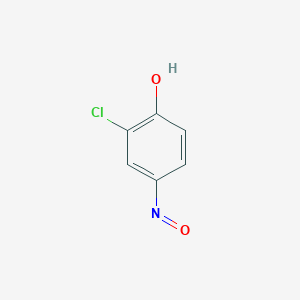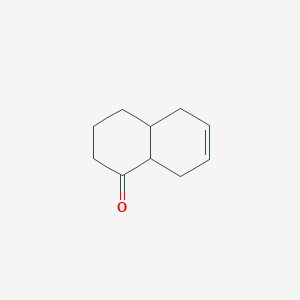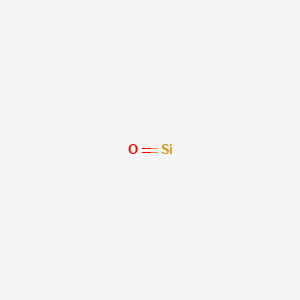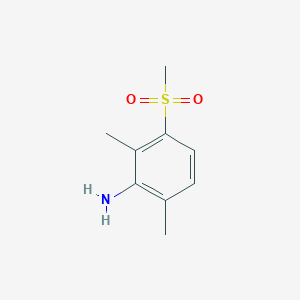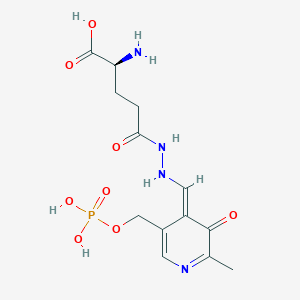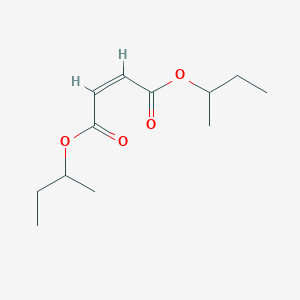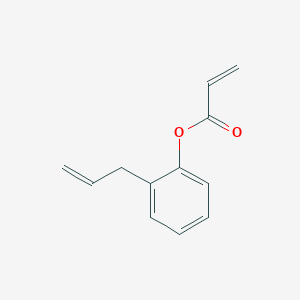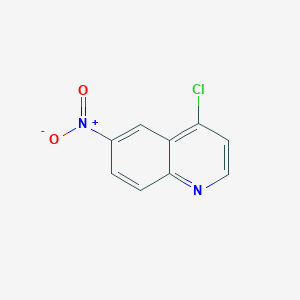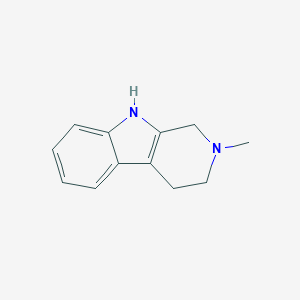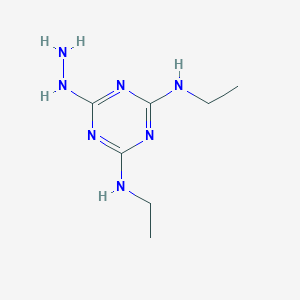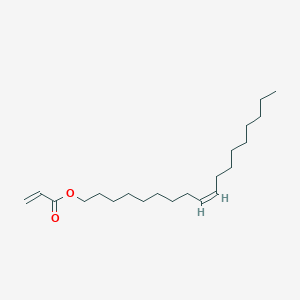
Oleyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyl acrylate is a type of acrylate monomer that is widely used in various research applications. It is a clear, colorless liquid that is soluble in organic solvents and has a mild odor. Oleyl acrylate is mainly used in the synthesis of polymers, coatings, and adhesives.
Applications De Recherche Scientifique
Oleyl acrylate has numerous scientific research applications, including:
1. Synthesis of Polymers: Oleyl acrylate is used in the synthesis of various polymers, including polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and biomedical materials.
2. Coatings: Oleyl acrylate is used in the formulation of coatings for various surfaces, including metals, plastics, and textiles. These coatings provide excellent adhesion, durability, and resistance to weathering.
3. Adhesives: Oleyl acrylate is used in the formulation of pressure-sensitive adhesives. These adhesives have applications in the packaging, labeling, and medical industries.
4. Biomedical Materials: Oleyl acrylate is used in the synthesis of various biomedical materials, including hydrogels, drug delivery systems, and tissue engineering scaffolds.
Mécanisme D'action
Oleyl acrylate acts as a reactive monomer in polymerization reactions. It undergoes free radical polymerization when exposed to UV light or other sources of energy. In the presence of a suitable initiator, oleyl acrylate undergoes a chain reaction that leads to the formation of a polymer.
Effets Biochimiques Et Physiologiques
Oleyl acrylate has low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation and should be handled with care. Oleyl acrylate is not known to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using oleyl acrylate in lab experiments include:
1. High Reactivity: Oleyl acrylate is a highly reactive monomer that can undergo polymerization reactions under mild conditions.
2. Versatility: Oleyl acrylate can be used in the synthesis of various polymers, coatings, and adhesives, making it a versatile monomer.
3. Low Toxicity: Oleyl acrylate has low toxicity and is not considered to be a significant health hazard.
The limitations of using oleyl acrylate in lab experiments include:
1. Sensitivity to Oxygen: Oleyl acrylate is sensitive to oxygen and can undergo premature polymerization if exposed to air.
2. Limited Solubility: Oleyl acrylate has limited solubility in water and may require the use of organic solvents.
3. High Cost: Oleyl acrylate is relatively expensive compared to other monomers.
Orientations Futures
There are several future directions for research on oleyl acrylate, including:
1. Development of New Polymers: Oleyl acrylate can be used in the synthesis of new polymers with unique properties and applications.
2. Biomedical Applications: Oleyl acrylate has potential applications in the development of new biomedical materials, including drug delivery systems and tissue engineering scaffolds.
3. Green Chemistry: Oleyl acrylate can be used in the development of more sustainable and environmentally friendly polymers and coatings.
4. Improved
Méthodes De Synthèse
Oleyl acrylate can be synthesized through the esterification reaction between oleyl alcohol and acrylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through distillation or other separation techniques.
Propriétés
Numéro CAS |
13533-18-1 |
|---|---|
Nom du produit |
Oleyl acrylate |
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enyl] prop-2-enoate |
InChI |
InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11- |
Clé InChI |
ASAPXSLRMDUMFX-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C=C |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)C=C |
Autres numéros CAS |
13533-18-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
